molecular formula C19H17N5O4 B2651395 9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-57-4

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2651395
CAS No.: 898442-57-4
M. Wt: 379.376
InChI Key: MMHTYFDCTXJAHK-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a high-purity purine derivative supplied for non-human research applications. This complex molecule, with the molecular formula C 19 H 17 N 5 O 4 and a molecular weight of 379.38 g/mol, is characterized by its unique structural features, including a purine core system substituted with a 4-ethoxyphenyl group at the 9-position, a 5-methylfuran-2-yl group at the 2-position, and a critical carboxamide functional group at the 6-position . The incorporation of both ethoxyphenyl and methylfuran rings suggests significant potential for interaction with biological targets, as furan derivatives are known for their role in organic synthesis and purines are fundamental components of nucleic acids and cellular signaling molecules like ATP and GTP . Researchers can leverage this compound in various scientific investigations, including but not limited to, exploring novel enzyme inhibition pathways, studying purine metabolism, and preliminary screening for the development of pharmaceutical agents. The product is guaranteed to have a purity of 95% or higher and is strictly intended for research and development purposes in laboratory settings. It is explicitly not intended for diagnostic, therapeutic, or personal use. For comprehensive product details, including packaging options and current pricing, please contact our sales team. All orders require formal acceptance of our terms and conditions, which prohibit any application related to human or veterinary use.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-3-27-12-7-5-11(6-8-12)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)13-9-4-10(2)28-13/h4-9H,3H2,1-2H3,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHTYFDCTXJAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(4-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a purine core, an ethoxyphenyl group, and a methylfuran moiety, which contribute to its unique pharmacological properties.

  • Molecular Formula : C18H15N5O4
  • Molecular Weight : 365.35 g/mol
  • CAS Number : 899742-09-7

Biological Activity

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial, antiviral, and anticancer agent.

Antiviral Activity

Research has indicated that purine derivatives exhibit significant antiviral properties. For instance, related compounds have shown efficacy against herpes simplex virus types 1 and 2. Studies suggest that modifications in the purine structure can enhance antiviral activity, making derivatives like this compound promising candidates for further investigation in antiviral drug development .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various bacterial strains. The presence of the ethoxyphenyl and methylfuran groups may enhance its interaction with microbial targets, leading to effective inhibition of growth. Preliminary studies have shown that similar compounds can disrupt bacterial cell walls or interfere with essential metabolic pathways .

Anticancer Effects

In vitro studies have highlighted the anticancer potential of purine derivatives. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. For example, compounds with similar structures have been reported to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or bacterial metabolism.
  • Receptor Interaction : It might bind to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, promoting cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of related purine derivatives:

StudyFindings
Demonstrated antiviral activity against herpes simplex virus with modified purines showing enhanced potency compared to standard treatments like acyclovir.
Highlighted the anti-inflammatory and antimicrobial effects of phenolic compounds similar in structure, suggesting potential for broader applications in treating infections and inflammation.
Investigated the synthesis and biological evaluation of related compounds, confirming their efficacy against various pathogens and cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-6-carboxamide derivatives exhibit diverse biological and chemical properties depending on substituents at the 2-, 8-, and 9-positions. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparison

Compound Name/ID 9-Substituent 2-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-ethoxyphenyl 5-methylfuran-2-yl C20H17N5O4* ~403.38 Furan oxygen enhances polarity; ethoxy improves metabolic stability .
9-(4-ethoxyphenyl)-2-(4-methylphenyl) 4-ethoxyphenyl 4-methylphenyl C20H17N5O3 375.38 Methylphenyl increases hydrophobicity; simpler synthesis .
9-(2-ethoxyphenyl)-2-(4-fluorophenyl) 2-ethoxyphenyl 4-fluorophenyl C20H16FN5O3 393.37 Fluorine introduces electron-withdrawing effects; altered bioavailability .
2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl) 2-methoxyphenyl 4-hydroxyphenylamino C19H16N6O4 392.37 Amino and hydroxyl groups enable hydrogen bonding; lower lipophilicity .
2-methyl-9-(4-methylphenyl) 4-methylphenyl methyl C14H13N5O2 307.29 Minimal substituents reduce steric hindrance; higher solubility .

*Estimated based on structural similarity.

Research Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., ethoxy) at the 9-position improve metabolic stability, while electron-withdrawing groups (e.g., fluorine) enhance target affinity but reduce solubility .
  • Heterocyclic substituents (e.g., furan) at the 2-position offer unique binding modes compared to phenyl rings .

Synthetic Challenges :

  • Introducing furan or fluorophenyl groups requires multi-step protocols, impacting yield .
  • S-alkylation () is a versatile method but may lead to regioselectivity issues in complex derivatives .

Future Directions :

  • Structure-activity relationship (SAR) studies are needed to optimize the target compound’s bioactivity.
  • Hybrid derivatives combining furan and fluorophenyl moieties could balance solubility and potency.

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